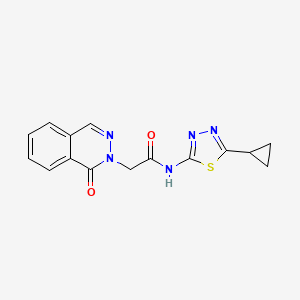
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-pyridinylmethyl)-2-pyridinamine
Overview
Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-pyridinylmethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.11201006 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
Substituted 1,3,4-oxadiazoles, including compounds similar to 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-pyridinylmethyl)-2-pyridinamine, have received considerable attention for their potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. Specifically, their incorporation into tetrahydropyridine derivatives has been investigated for enhancing anti-cancer activities, with some novel compounds displaying moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Coordination Polymers and Luminescence Sensing
Novel coordination polymers with oxadiazol-pyridine ligands, including isomers of the mentioned compound, have been synthesized and characterized. These materials exhibit interesting solid-state luminescent properties and have potential applications in luminescence sensing for detecting Cr2O7^2− ions in aqueous solutions, highlighting their use in environmental monitoring (Ding et al., 2017).
Antimicrobial and Antitubercular Activities
Compounds bearing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and antitubercular activities. A series of 1,3,4-oxadiazole derivatives showed significant activity against Mycobacterium tuberculosis, offering a basis for the development of new antitubercular agents. These findings suggest the potential of oxadiazole derivatives in addressing drug-resistant strains of tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Corrosion Inhibition
The corrosion inhibition properties of aryl pyrazolo pyridines, related to the oxadiazole derivatives, have been studied, indicating the potential of these compounds in protecting metals against corrosion in acidic environments. This research underscores the broader applicability of these compounds beyond medicinal chemistry, extending into materials science and engineering (Sudheer & Quraishi, 2015).
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-18-14(20-19-10)12-6-4-8-16-13(12)17-9-11-5-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPGUVKHAMFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4521900.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4521914.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B4521918.png)

![3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B4521934.png)

![2,2-dimethyl-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4521944.png)

![N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4521957.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4521965.png)
![6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4521973.png)

![N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4521987.png)
![1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B4521988.png)
